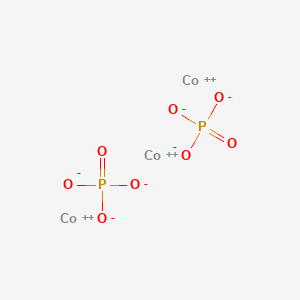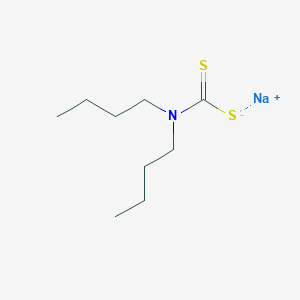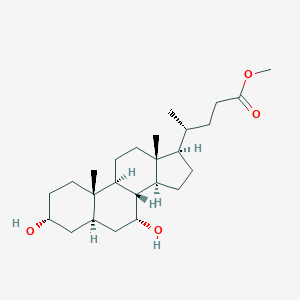
3-Amino-4-nitropyridine
Overview
Description
3-Amino-4-nitropyridine: is an organic compound with the molecular formula C5H5N3O2 . It consists of a pyridine ring substituted with an amino group at the 3-position and a nitro group at the 4-position. This compound is known for its yellow to orange crystalline appearance and is soluble in common organic solvents like ethanol and dichloromethane, but has limited solubility in water .
Scientific Research Applications
Chemistry: 3-Amino-4-nitropyridine is used as an intermediate in the synthesis of various heterocyclic compounds. Its unique structure makes it a valuable building block for creating complex molecules .
Biology and Medicine: In biological research, this compound is used in the development of fluorescent dyes and probes. These compounds are essential for labeling and detecting specific molecules or biological processes .
Industry: The compound is utilized in the production of specialty chemicals and pharmaceuticals. Its derivatives are often employed in the manufacture of drugs and agrochemicals .
Safety and Hazards
Mechanism of Action
Target of Action
3-Amino-4-nitropyridine, also known as 4-nitropyridin-3-amine, is a chemical compound that primarily targets the respiratory system . It is used as a pharmaceutical intermediate and is often employed in organic synthesis as an intermediate for the production of pyridine derivatives and other related compounds .
Mode of Action
It is known that the compound interacts with its targets through itsamino and nitro functional groups . These groups can participate in various chemical reactions, leading to changes in the structure and function of the target molecules.
Biochemical Pathways
This compound is involved in the Suzuki–Miyaura cross-coupling reaction , a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an organoboron compound (like this compound) with a halide or pseudo-halide using a palladium catalyst .
Pharmacokinetics
It is known that the compound isinsoluble in water , which may affect its bioavailability
Result of Action
The result of the action of this compound is largely dependent on the specific reactions it is involved in. As a pharmaceutical intermediate and a reagent in organic synthesis, it contributes to the formation of a wide range of pyridine derivatives and other related compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to store the compound in a cool, dry, and well-ventilated place away from oxidizing agents . It is also important to avoid dust formation and inhalation of the compound .
Biochemical Analysis
Biochemical Properties
It is known that this compound is used as a building block in the synthesis of various pharmaceuticals
Cellular Effects
As a pharmaceutical intermediate, it is likely to influence cell function in some way, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of varying dosages of 3-Amino-4-nitropyridine in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently lacking .
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues, including any transporters or binding proteins it interacts with, and any effects on its localization or accumulation, is currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Amino-4-nitropyridine can be synthesized through various methods. One common approach involves the nitration of pyridine, followed by the introduction of an amino group. The nitration is typically carried out using dinitrogen pentoxide (N2O5) in an organic solvent, which forms the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . The amino group can be introduced through a substitution reaction using ammonia or amines .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration and amination processes. The reaction conditions are optimized to achieve high yields and purity. The use of catalysts and controlled reaction environments ensures efficient production while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-nitropyridine undergoes various chemical reactions, including:
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions:
Reduction: Iron and hydrochloric acid, catalytic hydrogenation.
Substitution: Ammonia, amines, and other electrophiles.
Oxidation: Strong oxidizing agents under controlled conditions.
Major Products:
Reduction: 3,4-Diaminopyridine.
Substitution: Various substituted pyridines depending on the electrophile used.
Oxidation: Oxidized pyridine derivatives.
Comparison with Similar Compounds
- 2-Amino-5-nitropyridine
- 4-Amino-3-nitropyridine
- 3-Nitropyridine
Comparison: 3-Amino-4-nitropyridine is unique due to the specific positioning of the amino and nitro groups on the pyridine ring. This arrangement influences its chemical reactivity and physical properties. Compared to 2-Amino-5-nitropyridine, which has the amino and nitro groups at different positions, this compound exhibits distinct reactivity patterns and applications .
Properties
IUPAC Name |
4-nitropyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c6-4-3-7-2-1-5(4)8(9)10/h1-3H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIUYRNIWXQXEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343048 | |
| Record name | 3-Amino-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13505-02-7 | |
| Record name | 3-Amino-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Dioxa-7-azaspiro[4.4]nonane](/img/structure/B85628.png)











